molecular formula C25H22N2O5 B254575 1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No. B254575
M. Wt: 430.5 g/mol
InChI Key: MJJXOFCZCPJQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione involves the inhibition of certain enzymes that are involved in cell growth and inflammation. This inhibition leads to the suppression of cancer cell growth and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione include the inhibition of cancer cell growth, reduction of inflammation, and potential neuroprotective effects. In addition, this compound has also been found to have antioxidant properties, which can help prevent oxidative damage in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione in lab experiments include its potential applications in various fields of scientific research, such as medicinal chemistry and neuroprotection. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to work with, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of 1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields of scientific research, such as materials science and environmental science.
Conclusion:
In conclusion, 1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione is a chemical compound that has potential applications in various fields of scientific research, including medicinal chemistry and neuroprotection. Its mechanism of action involves the inhibition of certain enzymes involved in cancer cell growth and inflammation. While there are limitations to using this compound in lab experiments, further research can help us fully understand its potential applications and benefits.

Synthesis Methods

The synthesis of 1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione involves the reaction of 2,3-dioxoindoline-6-carbaldehyde, malononitrile, and 2,3-dihydrofuran in the presence of a catalyst. This reaction results in the formation of the desired compound with a yield of 68%.

Scientific Research Applications

1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results in inhibiting the growth of cancer cells. In addition, it has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

1//',7-dimethyl-2-(oxolan-2-ylmethyl)spiro[chromeno[2,3-c]pyrrole-1,3//'-indole]-2//',3,9-trione

InChI

InChI=1S/C25H22N2O5/c1-14-9-10-19-16(12-14)21(28)20-22(32-19)23(29)27(13-15-6-5-11-31-15)25(20)17-7-3-4-8-18(17)26(2)24(25)30/h3-4,7-10,12,15H,5-6,11,13H2,1-2H3

InChI Key

MJJXOFCZCPJQMF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C4(C5=CC=CC=C5N(C4=O)C)N(C3=O)CC6CCCO6

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C4(C5=CC=CC=C5N(C4=O)C)N(C3=O)CC6CCCO6

Origin of Product

United States

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